3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide
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Overview
Description
3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a chemical compound that features a benzamide core substituted with a bromine atom, an isopropyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves multi-step organic reactionsThe pyrazole ring is then introduced via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving benzamide and pyrazole derivatives.
Mechanism of Action
The mechanism of action of 3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and pyrazole ring can form hydrogen bonds and other interactions with target proteins, influencing their activity. The isopropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Used as an intermediate in the synthesis of insecticides.
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indole Derivatives: Possess diverse biological activities, such as antiviral and anticancer properties.
Uniqueness
3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromine atom, isopropyl group, and pyrazole ring in a single molecule provides a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C14H16BrN3O |
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Molecular Weight |
322.20 g/mol |
IUPAC Name |
3-bromo-5-(1-methylpyrazol-4-yl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H16BrN3O/c1-9(2)17-14(19)11-4-10(5-13(15)6-11)12-7-16-18(3)8-12/h4-9H,1-3H3,(H,17,19) |
InChI Key |
UICOYPDSZZMRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)C2=CN(N=C2)C)Br |
Origin of Product |
United States |
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